
trans-2-octadecenoyl-CoA(4-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-2-octadecenoyl-CoA(4-) is a 2,3-trans-enoyl CoA(4-) arising from deprotonation of the phosphate and diphosphate groups of trans-2-octadecenoyl-CoA; major species at pH 7.3. It is a 2,3-trans-enoyl CoA(4-) and an octadecenoyl-CoA(4-). It is a conjugate base of a trans-2-octadecenoyl-CoA.
Aplicaciones Científicas De Investigación
Lipid Metabolism and Cellular Functions
Trans-2-octadecenoyl-CoA is implicated in the modulation of lipid metabolism within cells. It is involved in the process of fatty acid desaturation, which is a critical step in the synthesis of unsaturated fatty acids. These fatty acids are essential components of cell membranes and play pivotal roles in maintaining membrane fluidity and functionality. Research has shown that specific isomers of conjugated linoleic acid (CLA), including trans-2-octadecenoyl-CoA, can influence lipid metabolism by affecting enzymes such as lipoprotein lipase and stearoyl-CoA desaturase, which are key regulators of lipid uptake and synthesis in adipocytes and liver cells (Pariza, Park, & Cook, 2001).
Gene Regulation and Transcription Control
Trans-2-octadecenoyl-CoA also plays a role in the regulation of gene expression, particularly in the context of transcription control. The molecule may influence the activity of transcription factors and other regulatory proteins, thereby modulating the expression of genes involved in various cellular processes. This aspect of trans-2-octadecenoyl-CoA's function is crucial for understanding how lipid-derived molecules can serve as signaling entities that link metabolic status to gene expression (Engstrom & Pfleger, 2017).
Chromatin Regulation and Epigenetics
Recent studies have highlighted the role of acyl-CoA molecules, including trans-2-octadecenoyl-CoA, in chromatin regulation and epigenetics. These molecules can serve as donors for various acyl modifications on histone proteins, thereby influencing chromatin structure and gene expression. The compartmentalization of acyl-CoA metabolism within cells suggests a nuanced mechanism through which trans-2-octadecenoyl-CoA and similar molecules could regulate epigenetic marks and thereby affect gene expression and cellular phenotypes (Trefely, Lovell, Snyder, & Wellen, 2020).
Therapeutic Potential and Health Implications
Trans-2-octadecenoyl-CoA and its related compounds have been studied for their potential health implications and therapeutic applications. For instance, specific isomers of CLA, which include trans-2-octadecenoyl-CoA derivatives, have been investigated for their anti-obesity and anti-carcinogenic properties. These studies provide a foundation for exploring trans-2-octadecenoyl-CoA as a potential therapeutic agent in the treatment of metabolic disorders and cancer (Pariza, Park, & Cook, 2001).
Propiedades
Fórmula molecular |
C39H64N7O17P3S-4 |
|---|---|
Peso molecular |
1028 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(E)-octadec-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h18-19,26-28,32-34,38,49-50H,4-17,20-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/p-4/b19-18+/t28-,32-,33-,34+,38-/m1/s1 |
Clave InChI |
NBCCUIHOHUKBMK-ZDDAFBBHSA-J |
SMILES isomérico |
CCCCCCCCCCCCCCC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
SMILES canónico |
CCCCCCCCCCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


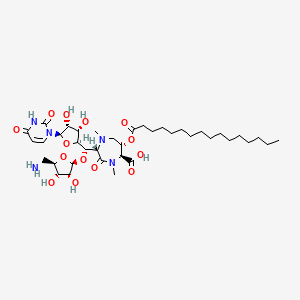

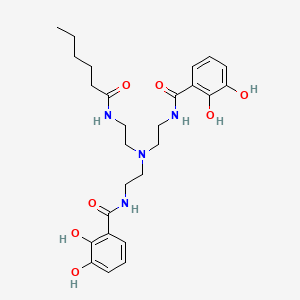

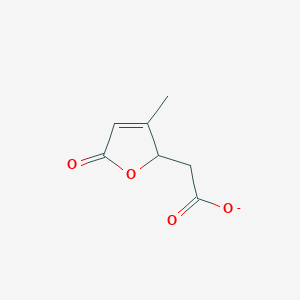
![N-[(2,5-dimethoxyphenyl)methyl]-2-fluoro-N-(2-phenoxyphenyl)acetamide](/img/structure/B1264227.png)
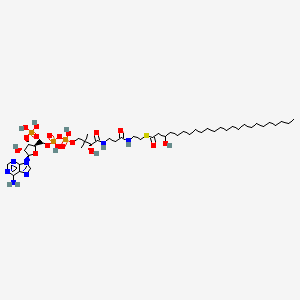
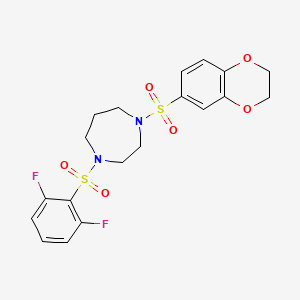
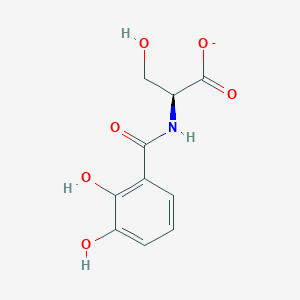
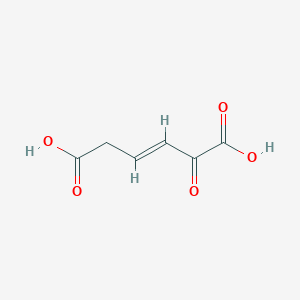
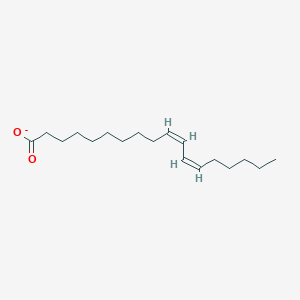
![1-octadecanoyl-2-[(10Z,12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264241.png)
![[(2R)-3-hexadecanoyloxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1264242.png)

